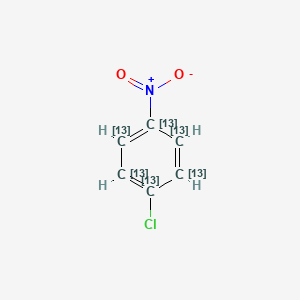
4-Chloronitrobenzene-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloronitrobenzene-13C6 is a labeled form of 4-Chloronitrobenzene, where the benzene ring is substituted with carbon-13 isotopes. This compound is primarily used in scientific research as a stable isotope-labeled standard. It has the molecular formula 13C6H4ClNO2 and a molecular weight of 163.51 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloronitrobenzene-13C6 can be synthesized through the nitration of chlorobenzene-13C6. The reaction involves treating chlorobenzene-13C6 with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration reaction typically yields both 2- and 4-nitro derivatives, which can be separated by crystallization and distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through advanced techniques such as fractional distillation and recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloronitrobenzene-13C6 undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 4-nitrophenol.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Iron filings and hydrochloric acid, or catalytic hydrogenation using palladium on carbon.
Substitution: Aqueous sodium hydroxide or potassium hydroxide under reflux conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-Chloroaniline
Substitution: 4-Nitrophenol
Oxidation: Various oxidized derivatives depending on the conditions.
Aplicaciones Científicas De Investigación
4-Chloronitrobenzene-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a standard in mass spectrometry for the quantification of 4-Chloronitrobenzene in complex mixtures.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of related drugs.
Industry: Acts as an intermediate in the synthesis of various industrial chemicals, including dyes, herbicides, and rubber additives
Mecanismo De Acción
The mechanism of action of 4-Chloronitrobenzene-13C6 involves its interaction with specific molecular targets and pathways. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to various substitution reactions. The compound’s effects are primarily due to its reactivity and the formation of reactive intermediates during its transformation .
Comparación Con Compuestos Similares
4-Chloronitrobenzene-13C6 can be compared with other similar compounds such as:
4-Nitrochlorobenzene: Similar structure but without the carbon-13 labeling. Used in the production of dyes and rubber chemicals.
4-Fluoronitrobenzene: Fluorine atom instead of chlorine, used in organic synthesis and as a precursor for pharmaceuticals.
4-Nitrotoluene: Methyl group instead of chlorine, used in the manufacture of explosives and dyes.
The uniqueness of this compound lies in its stable isotope labeling, which makes it invaluable for research applications requiring precise quantification and tracing of the compound .
Propiedades
Fórmula molecular |
C6H4ClNO2 |
|---|---|
Peso molecular |
163.51 g/mol |
Nombre IUPAC |
1-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene |
InChI |
InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
CZGCEKJOLUNIFY-IDEBNGHGSA-N |
SMILES isomérico |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Cl |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


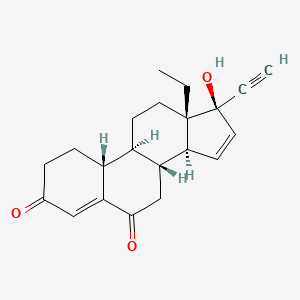
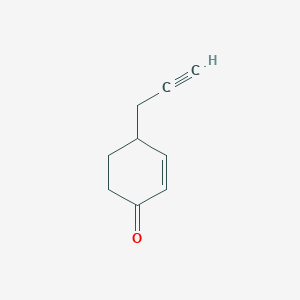
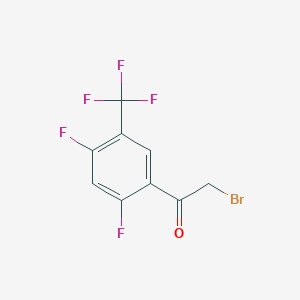
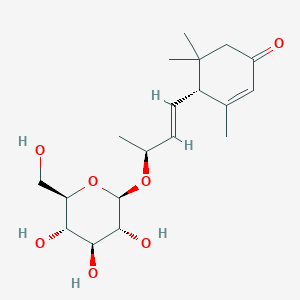
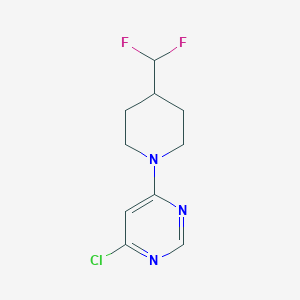
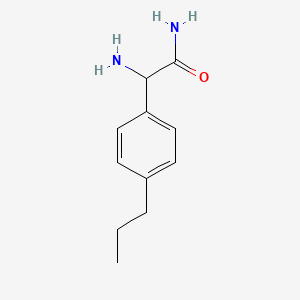
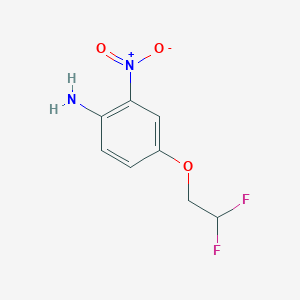
![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 2-non-8-enyl-3-oxotridec-12-enoate](/img/structure/B13433233.png)
![(3S,4R)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B13433235.png)
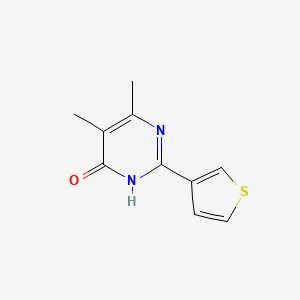
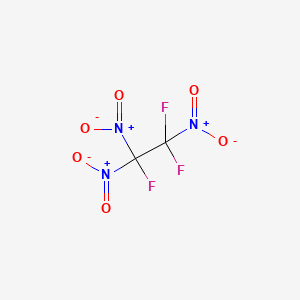
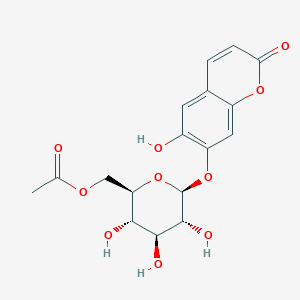
![[4-[[(2S)-6-amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl hydrogen carbonate](/img/structure/B13433251.png)

